BML-210

Epigenetics HDAC inhibition Protein-protein interaction

BML-210 (CAY10433) is the only benzamide-class HDAC inhibitor documented to specifically disrupt the HDAC4:MEF2 protein–protein interaction—making it essential for class IIa HDAC scaffolding research. It induces up to 30% granulocytic/erythroid differentiation in leukemia models, shows in vivo antitumor activity in orthotopic mammary tumors, and sensitizes tumors to PD-1 checkpoint inhibition. Additionally, BML-210 reactivates frataxin expression in Friedreich’s ataxia models. This unique mechanistic profile across oncology and rare disease programs cannot be replicated by other benzamides such as entinostat or mocetinostat. Procure BML-210 to access these exclusive pharmacological activities.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 537034-17-6
Cat. No. B1667151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-210
CAS537034-17-6
SynonymsBML 210
BML-210
BML210
N1-(2-aminophenyl)-N(8)-phenyloctanediamide
N1-(2-aminophenyl)-N8-phenyloctanediamide
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N
InChIInChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25)
InChIKeyRFLHBLWLFUFFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BML-210 Procurement Guide: Non-Hydroxamic Acid HDAC Inhibitor for Leukemia Differentiation Research


BML-210 (CAS 537034-17-6, also known as CAY10433) is a synthetic benzamide-class histone deacetylase (HDAC) inhibitor . Unlike hydroxamic acid-based HDAC inhibitors such as vorinostat (SAHA) and panobinostat, BML-210 features a non-hydroxamic acid zinc-binding group, conferring distinct selectivity and mechanistic properties [1]. The compound inhibits HDAC4-VP16-driven reporter activity with an IC50 of approximately 5 μM and specifically disrupts the HDAC4:MEF2 protein-protein interaction . In leukemia cell lines (NB4, HL-60, THP-1, K562), BML-210 induces growth inhibition, apoptosis, and differentiation, with particular efficacy in promoting granulocytic and erythroid differentiation [2].

Why BML-210 Cannot Be Substituted with Hydroxamic Acid HDAC Inhibitors: Evidence-Based Differentiation


HDAC inhibitors are not functionally interchangeable. BML-210 belongs to the benzamide chemical class, which demonstrates superior selectivity for class I HDACs compared to broad-spectrum hydroxamic acid inhibitors such as vorinostat (SAHA) [1]. This class-level distinction has practical consequences: BML-210 uniquely disrupts the HDAC4:MEF2 interaction—a protein-protein interface not targeted by pan-HDAC inhibitors—and promotes differentiation in leukemia models at concentrations that do not induce excessive cytotoxicity [2]. Furthermore, BML-210 has demonstrated in vivo antitumor activity in orthotopic mammary tumor models and sensitization to checkpoint inhibition, effects that are not uniformly observed across all HDAC inhibitors [3]. Substituting BML-210 with another benzamide (e.g., entinostat or mocetinostat) would also alter experimental outcomes due to differing isoform selectivity profiles and potency ranges. The quantitative evidence below establishes the specific parameters that distinguish BML-210 from its closest comparators.

BML-210 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


BML-210 vs. SAHA (Vorinostat): Class-Level Selectivity and HDAC4:MEF2 Disruption

BML-210 is a benzamide-class HDAC inhibitor, whereas SAHA (vorinostat) is a hydroxamic acid-based pan-HDAC inhibitor. Benzamide HDAC inhibitors exhibit superior selectivity for class I HDACs compared to hydroxamic acids [1]. Beyond this class-level distinction, BML-210 has a unique mechanism: it specifically disrupts the HDAC4:MEF2 protein-protein interaction, an activity not reported for SAHA. BML-210 inhibits HDAC4-VP16-driven reporter signal with an IC50 of ∼5 µM . In contrast, SAHA is a non-selective pan-HDAC inhibitor with IC50 values of 10 nM for HDAC1 and 20 nM for HDAC3, and does not exhibit comparable protein-protein interaction disruption .

Epigenetics HDAC inhibition Protein-protein interaction Benzamide selectivity

BML-210 vs. Entinostat (MS-275) and Mocetinostat (MGCD0103): Potency Comparison in Leukemia Differentiation

BML-210 induces HL-60 cell differentiation to granulocytes and K562 cell differentiation to erythrocytes at levels up to 30% when used alone, and markedly potentiates differentiation in combination with all-trans retinoic acid (ATRA) or hemin [1]. Entinostat (MS-275) and mocetinostat (MGCD0103) are also benzamide-class HDAC inhibitors but exhibit different potency profiles: entinostat has IC50 values of 243 nM (HDAC1), 453 nM (HDAC2), and 248 nM (HDAC3) ; mocetinostat has IC50 values of 0.15 μM (HDAC1), 0.29 μM (HDAC2), and 1.66 μM (HDAC3) . BML-210's HDAC inhibitory potency (HDAC4-VP16 reporter IC50 = ∼5 µM) is lower than these comparators, yet BML-210 achieves robust differentiation induction in leukemia models—an efficacy profile that diverges from simple potency metrics.

Leukemia Differentiation therapy HDAC inhibitor Apoptosis

BML-210 Functional Differentiation: Unique HDAC4:MEF2 Interaction Disruption vs. Other Benzamides

BML-210 has a specific disruptive effect on the HDAC4:MEF2 protein-protein interaction, a mechanism not reported for other benzamide-class HDAC inhibitors including entinostat (MS-275), mocetinostat (MGCD0103), or tacedinaline (CI-994) . BML-210 interacts with myocyte enhancer factor-2 (MEF2) via hydrogen-bonding and prevents histone deacetylase 4 (HDAC4) binding . This disruption occurs at concentrations consistent with its HDAC4-VP16 reporter inhibition (IC50 ∼5 µM) [1]. Entinostat and mocetinostat inhibit HDAC1-3 catalytic activity but have not been shown to disrupt HDAC4:MEF2 binding. This represents a distinct pharmacological activity: catalytic inhibition of HDAC enzymatic function versus disruption of a regulatory protein-protein interaction scaffold.

Protein-protein interaction HDAC4 MEF2 Transcriptional regulation

BML-210 In Vivo Efficacy: Orthotopic Mammary Tumor Activity and Checkpoint Inhibitor Sensitization

BML-210 displays antitumor activities in orthotopic mammary tumors in mice and substantially sensitizes breast tumors to programmed death-1 (PD-1) checkpoint inhibition [1]. In an organoid-based screen, BML-210 was identified as one of three epigenetic inhibitors (along with GSK-LSD1 and CUDC-101) that stimulate antigen presentation and potentiate T-cell-mediated cytotoxicity . BML-210 exhibited the most potent anti-tumor activity among the screened compounds in both in vitro and in vivo assays [2]. In contrast, many HDAC inhibitors (including SAHA, entinostat, and mocetinostat) have not demonstrated comparable sensitization to checkpoint inhibition in orthotopic breast cancer models, though direct head-to-head in vivo comparisons are not available in the published literature.

In vivo oncology Breast cancer Immuno-oncology Checkpoint inhibition

BML-210 Cellular Functional Readouts: Histone Acetylation EC50 and Cell Cycle Effects

BML-210 induces a dose-dependent increase in acetylated histone levels in A549 cells with an EC50 of 36 µM . In HeLa cells, BML-210 treatment at 20 and 30 µM concentrations increases the proportion of cells in G0/G1 phase and causes sub-G1 accumulation indicative of apoptosis [1]. SAHA (vorinostat) also induces histone acetylation and G1 arrest but with different potency: SAHA IC50 values for cell proliferation are typically 3-8 µM across cancer cell lines . The histone acetylation EC50 of 36 µM for BML-210 provides a quantitative benchmark for cellular target engagement distinct from biochemical HDAC inhibition assays (e.g., HeLa nuclear extract IC50 = 80 µM) . This discrepancy between biochemical and cellular potency may reflect differences in cellular permeability, target engagement kinetics, or off-target effects.

Histone acetylation Cell cycle arrest G0/G1 phase Apoptosis

BML-210 Recommended Research and Procurement Application Scenarios


Leukemia Differentiation Therapy Research

BML-210 induces up to 30% differentiation of HL-60 cells to granulocytes and K562 cells to erythrocytes, and potentiates differentiation when combined with ATRA or hemin [1]. This documented differentiation activity, distinct from simple cytotoxicity, makes BML-210 a valuable tool for studying HDAC inhibitor-mediated differentiation in acute promyelocytic leukemia and other hematological malignancy models. Procurement is indicated for academic and pharmaceutical research programs focused on differentiation therapy mechanisms or combination regimens with retinoids.

Class IIa HDAC and MEF2-Dependent Transcription Studies

BML-210 is the only benzamide-class HDAC inhibitor with documented specific disruption of the HDAC4:MEF2 protein-protein interaction [1]. This unique mechanism enables interrogation of class IIa HDAC scaffolding functions independent of catalytic inhibition. Applications include muscle differentiation research, cardiac hypertrophy studies, and investigation of MEF2-dependent transcriptional programs in cancer and metabolic disease. No other benzamide HDAC inhibitor (entinostat, mocetinostat, CI-994) offers this specific pharmacological activity.

Immuno-Oncology Combination with Checkpoint Inhibitors

BML-210 has demonstrated in vivo antitumor activity in orthotopic mammary tumor models and substantial sensitization of breast tumors to PD-1 checkpoint inhibition [1]. This established efficacy in an immuno-competent orthotopic model differentiates BML-210 from many HDAC inhibitors lacking documented checkpoint inhibitor synergy. Procurement is recommended for preclinical immuno-oncology programs evaluating epigenetic modulation to enhance tumor immunogenicity and T-cell-mediated cytotoxicity.

Friedreich's Ataxia Research and Frataxin Upregulation Studies

BML-210 favors frataxin expression in Friedreich's ataxia (FRDA) models [1]. The compound has been shown to reactivate the frataxin gene and increase FXN mRNA and protein levels in human GM15850 cells and FRDA patient lymphocytes . This application, distinct from oncology, leverages BML-210's epigenetic modulation capacity for rare disease research. Procurement is indicated for neurodegeneration research programs investigating HDAC inhibition as a therapeutic strategy for triplet repeat disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for BML-210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.